2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-isopropylacetamide 2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-isopropylacetamide
Brand Name: Vulcanchem
CAS No.: 1040649-86-2
VCID: VC7579847
InChI: InChI=1S/C24H30N6O3/c1-4-27-14-19(22-20(15-27)24(33)30(26-22)18-8-6-5-7-9-18)23(32)29-12-10-28(11-13-29)16-21(31)25-17(2)3/h5-9,14-15,17H,4,10-13,16H2,1-3H3,(H,25,31)
SMILES: CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)NC(C)C
Molecular Formula: C24H30N6O3
Molecular Weight: 450.543

2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-isopropylacetamide

CAS No.: 1040649-86-2

Cat. No.: VC7579847

Molecular Formula: C24H30N6O3

Molecular Weight: 450.543

* For research use only. Not for human or veterinary use.

2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-isopropylacetamide - 1040649-86-2

Specification

CAS No. 1040649-86-2
Molecular Formula C24H30N6O3
Molecular Weight 450.543
IUPAC Name 2-[4-(5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]-N-propan-2-ylacetamide
Standard InChI InChI=1S/C24H30N6O3/c1-4-27-14-19(22-20(15-27)24(33)30(26-22)18-8-6-5-7-9-18)23(32)29-12-10-28(11-13-29)16-21(31)25-17(2)3/h5-9,14-15,17H,4,10-13,16H2,1-3H3,(H,25,31)
Standard InChI Key GTZXNPXDEDOXMJ-UHFFFAOYSA-N
SMILES CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)NC(C)C

Introduction

Structural and Chemical Characterization

Core Pyrazolo[4,3-c]pyridine Scaffold

The pyrazolo[4,3-c]pyridine system forms the central heterocyclic framework, comprising a five-membered pyrazole ring fused to a six-membered pyridine ring. This scaffold is substituted at position 2 with a phenyl group and at position 5 with an ethyl moiety, while position 3 features a ketone oxygen. The fusion pattern and substituent arrangement confer rigidity and electronic diversity, factors critical for target binding. Comparative crystallographic studies of related pyrazolo-pyridines suggest a planar configuration that facilitates π-π stacking interactions with aromatic residues in enzyme active sites .

Piperazine Linker and Acetamide Substituent

A piperazine ring is connected via a carbonyl group to position 7 of the pyrazolo[4,3-c]pyridine core. Piperazine, a saturated six-membered ring containing two nitrogen atoms, enhances solubility and provides conformational flexibility for optimal spatial orientation. The N-isopropylacetamide group at the distal end of the piperazine introduces a hydrophobic moiety, potentially improving membrane permeability. Molecular modeling of analogous structures indicates that the isopropyl group occupies hydrophobic pockets in kinase ATP-binding sites .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC24H30N6O3
Molecular Weight450.543 g/mol
IUPAC Name2-[4-(5-Ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]-N-propan-2-ylacetamide
SMILESCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)NC(C)C
Topological Polar Surface Area113 Ų (estimated)

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of 2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-isopropylacetamide likely follows a convergent strategy:

  • Pyrazolo[4,3-c]pyridine Core Construction: Cyclocondensation of 5-aminopyrazole-4-carbonitrile derivatives with β-keto esters under acidic conditions generates the fused ring system. Ethyl and phenyl substituents are introduced via alkylation and Suzuki coupling, respectively.

  • Piperazine-Acetamide Sidechain Preparation: N-isopropylacetamide is synthesized by acylating isopropylamine with chloroacetyl chloride, followed by coupling to piperazine using carbodiimide-mediated amidation.

  • Convergent Coupling: The core and sidechain are joined via a carbonyl linkage, typically employing EDCl/HOBt activation to form the amide bond.

Challenges in Purification

Due to the compound’s high molecular weight (450.543 g/mol) and polarity, chromatographic purification often requires reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid). Crystallization attempts from ethanol/water mixtures yield amorphous solids, necessitating lyophilization for final isolation.

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Analog Comparison

Compound NameMolecular FormulaKey FeaturesPotential Target
Target CompoundC24H30N6O3Piperazine-acetamide sidechainKinases (predicted)
5-Ethyl-N-(3-methoxypropyl)-3-oxo-2-phenyl-pyrazolo[4,3-c]pyridineC18H20N4O2Methoxypropyl substituentCDK4/6
2-(4-(5-Ethyl-pyrazolo[4,3-c]pyridine))C14H14N4OLacks carbonyl linkerInactive metabolite

The target compound’s piperazine linker distinguishes it from simpler analogs, potentially reducing off-target effects by limiting passive diffusion through non-specific membranes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator